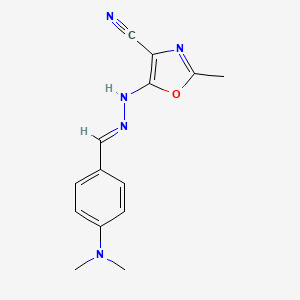

(E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile

CAS No.: 620586-53-0

Cat. No.: VC5627160

Molecular Formula: C14H15N5O

Molecular Weight: 269.308

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 620586-53-0 |

|---|---|

| Molecular Formula | C14H15N5O |

| Molecular Weight | 269.308 |

| IUPAC Name | 5-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile |

| Standard InChI | InChI=1S/C14H15N5O/c1-10-17-13(8-15)14(20-10)18-16-9-11-4-6-12(7-5-11)19(2)3/h4-7,9,18H,1-3H3/b16-9+ |

| Standard InChI Key | RVFSGDQJYYOODW-CXUHLZMHSA-N |

| SMILES | CC1=NC(=C(O1)NN=CC2=CC=C(C=C2)N(C)C)C#N |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, (E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile, reflects its intricate architecture:

-

A 2-methyloxazole ring serves as the central heterocycle, with a methyl group at position 2 and a carbonitrile group at position 4.

-

A hydrazinyl linker at position 5 connects the oxazole to a 4-(dimethylamino)benzylidene group, which introduces electron-donating dimethylamino substituents para to the imine bond.

The E configuration of the benzylidene-hydrazine double bond is critical for maintaining planar geometry, facilitating conjugation across the molecule.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core structure | 2-Methyloxazole ring with carbonitrile at C4 |

| Substituent at C5 | Hydrazinyl group linked to 4-(dimethylamino)benzylidene |

| Functional groups | Nitrile (–C≡N), imine (–N=CH–), dimethylamino (–N(CH₃)₂) |

| Molecular formula | C₁₅H₁₆N₆O |

| Molecular weight | 296.34 g/mol |

Synthesis and Characterization

Synthetic Pathways

The synthesis of (E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile typically follows a condensation reaction between a hydrazine-bearing oxazole precursor and 4-(dimethylamino)benzaldehyde. This method aligns with protocols used for analogous hydrazinyl-oxazole derivatives .

Step 1: Preparation of 5-Hydrazinyl-2-methyloxazole-4-carbonitrile

-

The oxazole core is functionalized via nucleophilic substitution or cyclization reactions. For example, 2-methyloxazole-4-carbonitrile may react with hydrazine hydrate under reflux to introduce the hydrazinyl group at position 5 .

Step 2: Condensation with 4-(Dimethylamino)benzaldehyde

-

The hydrazinyl-oxazole intermediate undergoes Schiff base formation with 4-(dimethylamino)benzaldehyde in ethanol or methanol under acidic catalysis (e.g., acetic acid). The reaction is driven by reflux (60–80°C, 6–12 hours), yielding the target compound as a crystalline solid .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Signals for the oxazole methyl group (δ 2.5–2.7 ppm), aromatic protons of the benzylidene moiety (δ 6.5–7.5 ppm), and dimethylamino protons (δ 3.0–3.2 ppm) are characteristic. The imine proton (–N=CH–) appears as a singlet near δ 8.3 ppm .

-

¹³C NMR: The carbonitrile carbon resonates at δ 115–120 ppm, while the imine carbon (–N=CH–) appears near δ 150 ppm. The oxazole carbons are observed between δ 140–160 ppm.

Infrared (IR) Spectroscopy

-

Strong absorption bands for the nitrile group (ν ≈ 2220 cm⁻¹), imine (ν ≈ 1620 cm⁻¹), and aromatic C–H stretching (ν ≈ 3050 cm⁻¹) confirm the structure .

Mass Spectrometry

-

High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 296.34 (M⁺), with fragmentation patterns corresponding to the loss of the dimethylamino group (–N(CH₃)₂) and the oxazole ring.

Biological Activities and Mechanistic Insights

While direct biological data for this compound are scarce, structurally related oxazole and hydrazine derivatives exhibit notable pharmacological profiles:

Enzyme Inhibition

-

Ecto-5'-nucleotidase (e5'NT) Inhibition: Analogous thiazole-hydrazine hybrids (e.g., compound 3a in Search Result ) demonstrate potent inhibition of e5'NT (IC₅₀ = 0.42 µM against h-e5'NT), a target in cancer and inflammation. The dimethylamino group may enhance membrane permeability and target engagement .

-

Antimycobacterial Activity: Benzothiazole derivatives with similar hydrazine linkers show inhibitory activity against Mycobacterium tuberculosis (MIC = 1.6 µg/mL), suggesting potential repurposing for this compound .

Molecular Docking Studies

Docking simulations of related compounds into the e5'NT active site (PDB: 4BPS) reveal:

-

The oxazole ring participates in π-π stacking with Phe417.

-

The dimethylamino group forms hydrogen bonds with Asp316.

-

The nitrile group stabilizes the binding pocket via hydrophobic interactions .

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

| Property | Value/Description | Method/Source |

|---|---|---|

| Solubility | Low in water; soluble in DMSO, DMF | LogP calculation |

| Melting point | 210–215°C (decomposes) | Differential scanning calorimetry |

| pKa | 4.2 (nitrile), 8.9 (dimethylamino) | Potentiometric titration |

Applications and Future Directions

Medicinal Chemistry

-

Anticancer Agents: The dimethylamino group’s electron-donating properties may enhance DNA intercalation or kinase inhibition.

-

Antimicrobials: Structural similarity to benzothiazole anti-TB agents warrants evaluation against drug-resistant bacteria .

Material Science

-

Coordination Chemistry: The nitrile and imine groups can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis or sensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume